(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione
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Overview
Description
1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE): is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a trifluorobutanetrione moiety, and a nitrophenylhydrazone group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with trifluoroacetylacetone under acidic conditions to form the intermediate 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE. This intermediate is then reacted with 4-nitrophenylhydrazine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI) in acetone, copper(I) iodide (CuI) with ligands
Major Products:
Oxidation: Corresponding oxides and carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s derivatives are explored for their anti-inflammatory and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
Comparison with Similar Compounds
- 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE
- 2-((4-NITROPHENYL)HYDRAZONE)
- 4-Bromophenylboronic acid
- 4-Bromophenylacetic acid
Uniqueness: Compared to similar compounds, 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) stands out due to its combination of a bromophenyl group, a trifluorobutanetrione moiety, and a nitrophenylhydrazone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
372503-99-6 |
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Molecular Formula |
C16H9BrF3N3O4 |
Molecular Weight |
444.16 g/mol |
IUPAC Name |
(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-nitrophenyl)diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C16H9BrF3N3O4/c17-10-3-1-9(2-4-10)14(24)13(15(25)16(18,19)20)22-21-11-5-7-12(8-6-11)23(26)27/h1-8,24H/b14-13+,22-21? |
InChI Key |
CGZUNBLDDISULF-LBAZEMSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(/C(=O)C(F)(F)F)\N=NC2=CC=C(C=C2)[N+](=O)[O-])/O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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